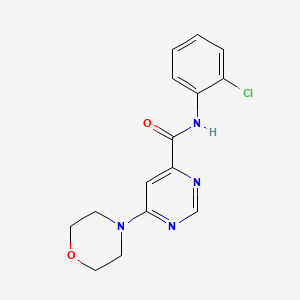

N-(2-chlorophenyl)-6-morpholinopyrimidine-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-chlorophenyl)-6-morpholinopyrimidine-4-carboxamide: is a chemical compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a chlorophenyl group, a morpholine ring, and a pyrimidine carboxamide moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chlorophenyl)-6-morpholinopyrimidine-4-carboxamide typically involves the reaction of 2-chlorophenylamine with 6-morpholinopyrimidine-4-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Análisis De Reacciones Químicas

Types of Reactions: N-(2-chlorophenyl)-6-morpholinopyrimidine-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles in the presence of a base such as triethylamine.

Major Products Formed:

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with new functional groups replacing the chlorophenyl group.

Aplicaciones Científicas De Investigación

Chemical Properties and Reactions

This compound can undergo several chemical reactions, including:

- Oxidation : Utilizing agents like potassium permanganate or hydrogen peroxide to form oxidized derivatives.

- Reduction : Employing sodium borohydride or lithium aluminum hydride to yield reduced forms.

- Substitution : Engaging in nucleophilic substitution reactions where the chlorophenyl group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

| Reaction Type | Reagent | Conditions |

|---|---|---|

| Oxidation | Potassium permanganate | Acidic medium |

| Reduction | Sodium borohydride | Methanol |

| Substitution | Nucleophiles | Presence of a base (e.g., triethylamine) |

Chemistry

N-(2-chlorophenyl)-6-morpholinopyrimidine-4-carboxamide serves as a crucial building block in synthetic organic chemistry. It is utilized in the development of new materials and as a precursor for specialty chemicals. Its reactivity allows for the formation of diverse derivatives that can be tailored for specific applications.

Biology

Research has indicated that this compound exhibits potential as an enzyme inhibitor. Specifically, it has been studied for its interactions with biological macromolecules and its role in modulating biochemical pathways. The primary target identified is the enzyme N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), which is involved in lipid metabolism and signaling pathways.

Medicine

The compound has been explored for its therapeutic properties, particularly in anti-inflammatory and anticancer activities. Studies have shown that it can inhibit NAPE-PLD, leading to decreased levels of bioactive lipids that play roles in pain modulation and inflammation.

This compound has demonstrated significant biological activities:

- Inhibition of NAPE-PLD : This inhibition affects lipid signaling pathways, which are critical in various physiological processes.

- Impact on Emotional Behavior : Behavioral studies in animal models have shown that administration of this compound alters emotional responses, suggesting potential applications in treating mood disorders.

- Metabolic Effects : Inhibition of NAPE-PLD is linked to changes in metabolic syndrome markers, indicating relevance for conditions like non-alcoholic fatty liver disease (NAFLD).

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of pyrimidine derivatives has provided insights into how modifications influence biological activity. Key findings include:

- Substituent Effects : Variations at different positions on the pyrimidine ring significantly affect potency.

- Potency Measurements : Some derivatives exhibit IC50 values in the low nanomolar range, indicating strong inhibitory effects on enzyme activity.

Case Studies and Experimental Findings

Several studies have focused on the implications of inhibiting NAPE-PLD with this compound:

- Behavioral Studies : In vivo experiments indicated that potent inhibitors led to altered emotional behaviors in mice, highlighting potential therapeutic applications for mood disorders.

- Metabolic Studies : Research showed that inhibition of NAPE-PLD influences markers associated with metabolic syndrome and NAFLD.

- Cytotoxicity Assessments : In vitro assays revealed selective cytotoxicity against cancer cell lines while maintaining low toxicity towards normal cells, showcasing potential as an antiviral agent.

Data Summary

The following table summarizes key findings from SAR studies and biological activity assessments:

| Compound Name | IC50 (nM) | Target Enzyme | Biological Activity |

|---|---|---|---|

| N-(2-chlorophenyl)-6-morpholinopyrimidine | 72 | NAPE-PLD | Emotional behavior modulation |

| Compound 15 | 270 | HAdV | Antiviral activity |

| Compound 1 | 72 | NAPE-PLD | Metabolic syndrome modulation |

Mecanismo De Acción

The mechanism of action of N-(2-chlorophenyl)-6-morpholinopyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to the modulation of various biochemical pathways, resulting in therapeutic effects such as anti-inflammatory or anticancer activities .

Comparación Con Compuestos Similares

- 2-chloro-N-(2-chlorophenyl)nicotinamide

- 2-chloro-N-(3-chlorophenyl)nicotinamide

- 2-chloro-N-(4-chlorophenyl)nicotinamide

- N-(2-bromophenyl)-2-chloronicotinamide

Comparison: N-(2-chlorophenyl)-6-morpholinopyrimidine-4-carboxamide is unique due to the presence of the morpholine ring and the pyrimidine carboxamide moiety, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for specific research and industrial applications .

Actividad Biológica

N-(2-chlorophenyl)-6-morpholinopyrimidine-4-carboxamide is a compound that has garnered attention in pharmacological research due to its potential biological activities, particularly as an inhibitor of specific enzymes involved in lipid metabolism and signaling pathways. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

The primary biological activity associated with this compound is its role as an inhibitor of the enzyme N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD). This enzyme is crucial in the biosynthesis of N-acylethanolamines (NAEs), which are bioactive lipid mediators involved in various physiological processes such as pain modulation, inflammation, and emotional behavior. Inhibition of NAPE-PLD leads to decreased levels of NAEs, which can have significant effects on metabolic processes and emotional responses .

Structure-Activity Relationship (SAR)

The SAR studies conducted on pyrimidine-4-carboxamide derivatives, including this compound, have revealed important insights into how modifications to the chemical structure influence biological activity. Key findings from these studies include:

- Substituent Effects : The introduction of different substituents at various positions on the pyrimidine ring affects the potency of the compounds. For instance, replacing certain groups with morpholine or other nitrogen-containing moieties can enhance inhibitory activity against NAPE-PLD .

- Potency Measurements : The most potent derivatives exhibited IC50 values in the low nanomolar range. For example, one compound showed an IC50 value of 72 nM, indicating a strong inhibitory effect on enzyme activity .

Case Studies and Experimental Findings

Several studies have explored the biological implications of inhibiting NAPE-PLD using compounds like this compound:

- Behavioral Studies in Animal Models : In vivo experiments demonstrated that administration of potent NAPE-PLD inhibitors led to altered emotional behaviors in mice, suggesting a potential therapeutic application for mood disorders .

- Metabolic Studies : Research has indicated that inhibition of NAPE-PLD can influence metabolic syndrome markers and non-alcoholic fatty liver disease (NAFLD) in animal models, highlighting the compound's relevance in metabolic disorders .

- Cytotoxicity Assessments : In vitro assays have shown that certain derivatives exhibit selective cytotoxicity against cancer cell lines while maintaining low toxicity towards normal cells. For example, one derivative demonstrated an IC50 value of 0.27 μM against human adenovirus, showcasing its potential as an antiviral agent .

Data Tables

The following table summarizes key findings from SAR studies and biological activity assessments:

| Compound Name | IC50 (nM) | Target Enzyme | Biological Activity |

|---|---|---|---|

| N-(2-chlorophenyl)-6-morpholinopyrimidine | 72 | NAPE-PLD | Emotional behavior modulation |

| Compound 15 | 270 | HAdV | Antiviral activity |

| Compound 1 | 72 | NAPE-PLD | Metabolic syndrome modulation |

Propiedades

IUPAC Name |

N-(2-chlorophenyl)-6-morpholin-4-ylpyrimidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN4O2/c16-11-3-1-2-4-12(11)19-15(21)13-9-14(18-10-17-13)20-5-7-22-8-6-20/h1-4,9-10H,5-8H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXLLDLRQUBVRIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=NC(=C2)C(=O)NC3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.